molecular formula C5H12O8S2 B12091008 1,5-Dihydroxypentane-1,5-disulfonic acid CAS No. 69588-14-3

1,5-Dihydroxypentane-1,5-disulfonic acid

Katalognummer: B12091008
CAS-Nummer: 69588-14-3
Molekulargewicht: 264.3 g/mol
InChI-Schlüssel: YVGZCLMIVQGEPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5-Dihydroxypentane-1,5-disulfonic acid is a chemical compound with the molecular formula C5H12O8S2This compound is characterized by the presence of two hydroxyl groups and two sulfonic acid groups attached to a pentane backbone .

Vorbereitungsmethoden

1,5-Dihydroxypentane-1,5-disulfonic acid can be synthesized through the reaction of glutaraldehyde with sodium bisulfite. The reaction typically involves the addition of sodium bisulfite to glutaraldehyde in an aqueous solution, resulting in the formation of the desired compound . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.

Analyse Chemischer Reaktionen

1,5-Dihydroxypentane-1,5-disulfonic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,5-Dihydroxypentane-1,5-disulfonic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1,5-Dihydroxypentane-1,5-disulfonic acid involves its ability to interact with various molecular targets. The hydroxyl and sulfonic acid groups can form hydrogen bonds and ionic interactions with proteins, nucleic acids, and other biomolecules. These interactions can affect the structure and function of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

1,5-Dihydroxypentane-1,5-disulfonic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of hydroxyl and sulfonic acid groups, which provide a versatile reactivity profile for various applications.

Eigenschaften

CAS-Nummer

69588-14-3

Molekularformel

C5H12O8S2

Molekulargewicht

264.3 g/mol

IUPAC-Name

1,5-dihydroxypentane-1,5-disulfonic acid

InChI

InChI=1S/C5H12O8S2/c6-4(14(8,9)10)2-1-3-5(7)15(11,12)13/h4-7H,1-3H2,(H,8,9,10)(H,11,12,13)

InChI-Schlüssel

YVGZCLMIVQGEPB-UHFFFAOYSA-N

Kanonische SMILES

C(CC(O)S(=O)(=O)O)CC(O)S(=O)(=O)O

Physikalische Beschreibung

Pale yellow liquid, water soluble;  [MSDSonline]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.